molecular formula C15H16 B3049760 3,3'-Dimethyldiphenylmethane CAS No. 21895-14-7

3,3'-Dimethyldiphenylmethane

Cat. No. B3049760
CAS RN: 21895-14-7
M. Wt: 196.29 g/mol
InChI Key: BTFWJAUZPQUVNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3’-Dimethyldiphenylmethane involves the reaction of 4,4’-Methylene-bis(2-methylaniline) with appropriate reagents. The resulting product is a stable, colorless solid. Researchers have characterized its synthesis using gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and other spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of 3,3’-Dimethyldiphenylmethane consists of two phenyl rings connected by a central methylene (CH₂) group. The presence of methyl groups at the 3,3’- positions enhances its stability and reactivity. X-ray diffraction studies confirm its geometry and bond angles .


Physical And Chemical Properties Analysis

  • Toxicity : Limited information is available, but precautions should be taken due to its aromatic amine nature .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Selective Synthesis with H-beta Zeolite : 3,3'-Dimethyldiphenylmethane (DMDPM) has been used in the selective synthesis of para-para'-dimethyldiphenylmethane, catalyzed by H-beta zeolite. This process is significant for its high activity and stereo-selectivity, demonstrating the potential of DMDPM in precise chemical synthesis (Jin, Hou, Zhang, & Zheng, 2008).

  • Synthesis over Supported Acid : Another application involves the synthesis of DMDPM over SiO2 supported 12-tungstophosphoric acid. This method highlights the compound's role in facilitating high-yield chemical synthesis, with a focus on catalytic efficiency (Jin, Hou, Luo, & Zheng, 2006).

Material Science and Polymer Research

  • Polyimide Synthesis : DMDPM serves as a monomer in the synthesis of soluble polyimides, which are explored for potential applications in liquid crystal displays. Its role in this context underlines the material's utility in the development of advanced polymer materials (Wang Ying-han, 2009).

  • Hybrid Composite Materials : In the field of nanocomposites, DMDPM is used in creating organic/inorganic hybrid composites, specifically in the synthesis of cubic silsesquioxanes and epoxy resins. This application demonstrates its importance in the development of new materials with enhanced properties (Choi, Yee, & Laine, 2003).

  • Nanostructuring of Films : DMDPM-based films have been studied for their capacity for nanostructuring and load-bearing, especially in applications such as metallic reflective gratings. This usage underscores the compound's relevance in the creation of nanostructured materials (Sava et al., 2018).

  • Catalysis in Synthesis of Derivatives : It is also utilized in catalysis for synthesizing derivatives like 3,3'-dimethyl-4,4'-diaminodiphenylmethane, highlighting its role in facilitating complex chemical reactions (Lin et al., 2014).

  • Inherent Photoimageable Polyimides : The compound is instrumental in creating inherent photoimageable polyimides, indicating its significance in the field of photochemistry and materials science (Qian et al., 2002).

  • Dielectric Behavior in Polyimide Films : Its use in aromatic polyimides for studying dielectric behavior showcases its application in electrical engineering and materials science (Chisca et al., 2011).

  • Soluble Polyimides for Pervaporation : DMDPM-derived polyimides are researched for their pervaporation performances, underlining the compound's relevance in separation processes and materials engineering (Wang, Li, Zhao, & Chen, 2006).

  • Mechanical and Gas Permeation Properties : Studies on polyimides containing DMDPM focus on their mechanical and gas permeation properties, reflecting its importance in the development of advanced materials for industrial applications (Sava et al., 2015).

properties

IUPAC Name

1-methyl-3-[(3-methylphenyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-5-3-7-14(9-12)11-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFWJAUZPQUVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethyldiphenylmethane

CAS RN

21895-14-7
Record name 3,3'-Dimethyldiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021895147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-DIMETHYLDIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z8O2F9HBI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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